molecular formula C17H11Cl3N2O3 B2873373 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate CAS No. 303996-99-8

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

Cat. No.: B2873373
CAS No.: 303996-99-8
M. Wt: 397.64
InChI Key: BRFBGZQRWMZUIO-PGMHBOJBSA-N
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Description

The compound [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is a synthetic indole derivative characterized by a 2,4-dichlorophenylmethyl group at the N1 position of the indole ring, a keto group at C2, and a (Z)-configured imino bond at C3 conjugated to a 2-chloroacetate ester. This structure confers unique electronic and steric properties, making it relevant for pharmacological and agrochemical research.

Properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O3/c18-8-15(23)25-21-16-12-3-1-2-4-14(12)22(17(16)24)9-10-5-6-11(19)7-13(10)20/h1-7H,8-9H2/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFBGZQRWMZUIO-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCl)C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCl)/C(=O)N2CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate typically involves a multi-step process. The initial step often includes the formation of the oxoindole core through a cyclization reaction. This is followed by the introduction of the dichlorophenyl group via a Friedel-Crafts acylation. The final step involves the formation of the chloroacetate moiety through an esterification reaction. The reaction conditions usually require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rates and selectivity. Additionally, purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoindole core to a more reduced form.

    Substitution: The chloroacetate moiety can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of esters or amides.

Scientific Research Applications

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

LDN-57444: [(Z)-[5-Chloro-1-[(2,5-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] Acetate

Structural Differences :

  • Phenyl Substituents : 2,5-Dichlorophenyl (vs. 2,4-dichlorophenyl in the target compound).
  • Ester Group : Acetate (vs. 2-chloroacetate).
  • Indole Substitution : 5-Chloro on the indole ring (absent in the target compound).

Functional Implications :

  • The 2,5-dichlorophenyl group may alter steric hindrance and π-π stacking interactions compared to the 2,4-dichloro isomer.
  • LDN-57444 is a known proteasome inhibitor, suggesting the target compound may share similar biological targets but with modified potency due to structural variations .

[(3Z)-5-Chloro-1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 2-Chloroacetate

Structural Differences :

  • Phenyl Substituents: 4-Chlorophenyl (monosubstituted vs. 2,4-dichloro).
  • Indole Substitution : 5-Chloro on the indole ring.

Functional Implications :

  • The 5-chloro substituent on the indole may increase lipophilicity and influence metabolic stability. This compound is used in proteomics research, highlighting the role of halogenation in bioactivity .

(2Z)-N-(2-Chlorobenzyl)-2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide

Structural Differences :

  • Substituent at N1 : 2-Chlorobenzyl (vs. 2,4-dichlorophenylmethyl).
  • Functional Group : Thiosemicarbazide (vs. chloroacetate ester).

Functional Implications :

  • The thiosemicarbazide group enables metal chelation, which is absent in the target compound. This property is exploited in antimicrobial and anticancer applications.

(3-Chlorophenyl) 2-[1-(4-Chlorobenzoyl)-5-Methoxy-2-Methylindol-3-yl]acetate

Structural Differences :

  • Ester Group : 3-Chlorophenyl (vs. 2-chloroacetate).
  • Indole Substitution : 5-Methoxy, 2-methyl, and 4-chlorobenzoyl groups.

Functional Implications :

  • Additional substituents (methoxy, methyl) improve metabolic stability but reduce electrophilicity. This compound is used in inflammation studies, indicating structural versatility in indole-based therapeutics .

Key Observations :

  • Electrophilicity : The 2-chloroacetate group in the target compound enhances reactivity compared to acetate or aryl esters, which may influence covalent binding to biological targets.
  • Bioactivity : Structural analogs show diverse applications, from proteasome inhibition (LDN-57444) to anti-inflammatory effects, underscoring the scaffold’s versatility.

Biological Activity

The compound [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate is an indole derivative that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article aims to explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H14Cl2N2O3C_{17}H_{14}Cl_2N_2O_3 with a molecular weight of approximately 397.6 g/mol. The structure features a dichlorophenyl group, an oxoindole moiety, and an amino group, which contribute to its pharmacological potential.

Biological Activity Overview

Indole derivatives, including this compound, are known for their diverse biological activities. The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines.
Antimicrobial Shows efficacy against gram-positive bacteria and mycobacterial strains.
Anti-inflammatory Potential to reduce inflammation through modulation of specific pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, a study evaluating various indole compounds found that those with halogen substitutions exhibited enhanced activity against cancer cell lines such as HepG2 and MCF-7. Specifically, compounds similar to this compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative effects against solid tumors .

Case Study

In a comparative study of several indole derivatives, the compound was tested against a panel of cancer cell lines. The results indicated that it could induce apoptosis and cell cycle arrest at the G2/M phase, mechanisms crucial for its anticancer efficacy .

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. A series of indole derivatives were tested against gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The results indicated that certain derivatives exhibited submicromolar activity against these pathogens, suggesting that modifications in the structure could enhance their antibacterial efficacy .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It could modulate receptor activity linked to inflammatory responses or tumor growth.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells.

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